molecular formula C12H10O4 B11886262 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde

4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde

Cat. No.: B11886262
M. Wt: 218.20 g/mol
InChI Key: SHRPMZMGBHUXJR-UHFFFAOYSA-N
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Description

4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is characterized by its chromene backbone with an ethoxy group at the 4-position, an oxo group at the 2-position, and a carbaldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde can be achieved through several methods. One efficient method involves a one-pot three-component reaction. This reaction typically includes 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium such as ethanol-water (3:1 v/v) . Another method involves the formylation of substituted coumarins using the Vilsmeier-Haack reagent (TCT-DMF) in dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as catalyst-free conditions and environmentally friendly solvents, is often emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: 4-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid.

    Reduction: 4-Ethoxy-2-oxo-2H-chromene-3-methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer activity could be related to its ability to induce apoptosis (programmed cell death) in cancer cells or inhibit cell proliferation .

Comparison with Similar Compounds

  • 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
  • 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde
  • 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde

Comparison: 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. For example, the ethoxy group may enhance its solubility in organic solvents compared to its hydroxy or chloro counterparts .

Properties

IUPAC Name

4-ethoxy-2-oxochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-15-11-8-5-3-4-6-10(8)16-12(14)9(11)7-13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRPMZMGBHUXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)OC2=CC=CC=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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